molecular formula C19H15FN2O3 B2371020 N-(3-(4-fluorophenoxy)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1235636-74-4

N-(3-(4-fluorophenoxy)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2371020
CAS RN: 1235636-74-4
M. Wt: 338.338
InChI Key: LWTOCCVBBIAIKW-UHFFFAOYSA-N
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Description

“N-(3-(4-fluorophenoxy)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic ring with one nitrogen atom. The compound also contains a fluorophenoxy group and a benzyl group, which are common in many pharmaceuticals and could suggest potential bioactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring and the attachment of the fluorophenoxy and benzyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a benzyl group, and a fluorophenoxy group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyridine rings can participate in various reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the fluorine atom, which is highly electronegative, and the basicity of the pyridine ring .

Scientific Research Applications

Kinase Inhibitors for Cancer Therapy

Compounds structurally related to N-(3-(4-fluorophenoxy)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide have been identified as potent and selective inhibitors of the Met kinase superfamily. Research has shown that these compounds exhibit significant tumor stasis in Met-dependent human gastric carcinoma models following oral administration, highlighting their potential in cancer therapy. Due to their favorable pharmacokinetic and preclinical safety profiles, these compounds, such as BMS-777607, have advanced into phase I clinical trials (G. M. Schroeder et al., 2009).

Advanced Polymeric Materials

Derivatives of N-(3-(4-fluorophenoxy)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide have been utilized in synthesizing novel polyamides and polymers. These polymers are notable for their solubility in various organic solvents and their ability to form transparent, flexible, and tough films. Such polyamides exhibit high glass transition temperatures and excellent thermal stability, making them suitable for high-performance applications (S. Hsiao et al., 1999; S. Hsiao et al., 2000).

Antimicrobial Agents

Studies involving derivatives of N-(3-(4-fluorophenoxy)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide have demonstrated antimicrobial properties. For instance, research on novel thiourea derivatives has shown significant anti-pathogenic activity against bacteria known for their biofilm formation capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of these compounds for developing new antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various protein targets, such as the mitogen-activated protein kinase 14 and the Androgen receptor . These proteins play crucial roles in cellular processes like cell growth, differentiation, and apoptosis.

Biochemical Pathways

For instance, some compounds have been found to inhibit the 5-lipoxygenase pathway, which plays a key role in inflammation and allergic responses .

Pharmacokinetics

Similar compounds have been found to be soluble in dmso , which suggests that this compound may also have good solubility in organic solvents This could potentially enhance its bioavailability

Result of Action

Similar compounds have been found to induce apoptosis in cancer cells . This suggests that this compound may also have potential anti-cancer effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. This could involve in vitro studies, in vivo studies, and potentially clinical trials if the compound shows promise as a therapeutic agent .

properties

IUPAC Name

N-[[3-(4-fluorophenoxy)phenyl]methyl]-6-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3/c20-15-5-7-16(8-6-15)25-17-3-1-2-13(10-17)11-22-19(24)14-4-9-18(23)21-12-14/h1-10,12H,11H2,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTOCCVBBIAIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNC(=O)C3=CNC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-fluorophenoxy)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

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